molecular formula C6H12O B126655 cis-3-Hexen-1-ol CAS No. 928-96-1

cis-3-Hexen-1-ol

Cat. No. B126655
CAS RN: 928-96-1
M. Wt: 100.16 g/mol
InChI Key: UFLHIIWVXFIJGU-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Hexen-1-ol is a volatile organic compound that is commonly associated with the characteristic aroma of green tea, often described as a "green" or "grassy" odor. It is a green leaf volatile emitted from plants, particularly under stress conditions, and plays a significant role in the flavor profile of various foods and beverages .

Synthesis Analysis

The synthesis of cis-3-Hexen-1-ol and its derivatives can be achieved through various chemical processes. One such method involves a highly diastereoselective one-pot synthesis that proceeds via hydroboration of a terminal alkyne, transmetalation to zinc, and reductive elimination to form a divinylzinc intermediate. This intermediate can then be trapped by ketones or aldehydes to yield cis-3-hexene-1,6-diols . Another approach for synthesizing flavor compounds like cis-3-hexen-1-yl acetate involves the use of immobilized lipase to catalyze the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane .

Molecular Structure Analysis

The molecular structure of cis-3-Hexen-1-ol has been studied using various techniques, including gas electron diffraction and molecular mechanical calculations. These studies have provided insights into the conformational preferences of the molecule and its isomers, such as cis- and trans-3-hexene .

Chemical Reactions Analysis

cis-3-Hexen-1-ol undergoes various chemical reactions, including oxidation and ozonolysis. The hydroxyl radical-initiated oxidation and ozonolysis of cis-3-Hexen-1-ol can lead to the formation of organosulfates, which are significant components of secondary organic aerosol (SOA) in the atmosphere. These reactions have been characterized using advanced mass spectrometry techniques, and the resulting organosulfates have been identified in ambient aerosol samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-Hexen-1-ol have been extensively studied. Thermodynamic properties such as density, viscosity, refractive index, and speed of sound have been measured for both the pure substance and its binary systems with n-hexane. These studies have revealed the influence of the double bond in cis-3-Hexen-1-ol on the properties of mixtures, as evidenced by deviations in viscosity and other properties. FT-IR spectroscopy and quantum chemical calculations have been used to analyze molecular interactions and confirm the role of the double bond .

Toxicity Analysis

Toxicity studies on cis-3-Hexen-1-ol have been conducted to determine its safety profile. Acute toxicity studies in rats and mice have established the LD50 values for oral and intraperitoneal routes. Short-term toxicity studies in rats have identified a no-effect level in drinking water, providing an estimate of the compound's intake that is considered safe .

Scientific Research Applications

Biosynthesis and Food Industry Applications

  • Cis-3-hexen-1-yl acetate, derived from cis-3-hexen-1-ol, is significant in the food industry for its fruity odor and natural green notes. Research on the optimized lipase-catalyzed biosynthesis of this compound in n-hexane has been conducted, highlighting its importance in flavor compound synthesis (Chiang, Chang, & Shieh, 2003).

Chemical Reactions and Membrane Reactor Studies

  • The dehydrogenation of cis-3-hexen-1-ol has been studied using a hydrogen permeable palladium membrane reactor. This research is crucial in understanding the chemical processes and product formation involving cis-3-hexen-1-ol (Sato, Yokoyama, Miki, & Itoh, 2007).

Environmental Impact Studies

  • Cis-3-hexen-1-ol plays a role in the formation of secondary organic aerosols (SOA) in the atmosphere, as demonstrated in studies exploring the oxidation of this compound and the resultant organosulfates. Such research contributes significantly to our understanding of atmospheric chemistry and environmental impact (Barbosa et al., 2017).

Aroma Analysis in Food and Beverages

  • Investigations into the role of cis-3-hexen-1-ol in the aroma of green tea have shown its significant impact on the overall sensory experience. This research highlights its relevance in the food industry, particularly in flavor and aroma enhancement (Nie et al., 2020).

Genetic Research and Odor Perception

  • Genetic variations in odorant receptors, such as OR2J3, have been linked to the ability to detect cis-3-hexen-1-ol. This research is pivotal in understanding the genetic basis of odor perception and its implications in flavor and fragrance industries (McRae et al., 2012).

Safety And Hazards

Cis-3-Hexen-1-ol is classified as a flammable liquid and vapor. It causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(Z)-hex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLHIIWVXFIJGU-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022137
Record name (Z)-3-Hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a powerful, grassy-green odour
Record name 3-Hexen-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-3-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg
Record name 3-Hexenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Hexen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

Flash Point: 130 °F/ 54 °C/closed cup/
Record name 3-Hexenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils
Record name 3-Hexenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-3-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846 at 22/15 °C, 0.846-0.850
Record name 3-Hexenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-3-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexen-1-ol

Color/Form

Colorless liquid

CAS RN

928-96-1
Record name cis-3-Hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Hexen-1-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexen-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-3-Hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-hex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXEN-1-OL, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14F8G75P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hexenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Hexen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030003
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Hexen-1-ol
Reactant of Route 2
cis-3-Hexen-1-ol
Reactant of Route 3
cis-3-Hexen-1-ol
Reactant of Route 4
cis-3-Hexen-1-ol
Reactant of Route 5
cis-3-Hexen-1-ol
Reactant of Route 6
cis-3-Hexen-1-ol

Citations

For This Compound
3,620
Citations
C Nie, Y Gao, X Du, J Bian, H Li, X Zhang, C Wang… - Scientific Reports, 2020 - nature.com
… Through the chemometric analysis, cis-3-hexen-1-ol was proven as the … of cis-3-hexen-1-ol with 25 other aroma components in green tea, we showed that the effect of cis-3-hexen-1-ol …
Number of citations: 22 www.nature.com
SR Jaeger, JF McRae, Y Salzman, L Williams… - Food quality and …, 2010 - Elsevier
… The ability to perceive cis-3-hexen-1-ol odour was … of cis-3-hexen-1-ol. Further steps required to identify genes and alleles that encode the different ability to perceive cis-3-hexen-1-ol …
Number of citations: 51 www.sciencedirect.com
G Caporale, S Policastro, E Monteleone - Food Quality and Preference, 2004 - Elsevier
… The study was organised in four stages: a pre-testing stage verified the suitability of the tastant (quinine dihydrochloride) and the odorant (cis-3-hexen-1-ol) and to select a moderate …
Number of citations: 89 www.sciencedirect.com
SR Jaeger, B Pineau, CM Bava, KR Atkinson… - Food Quality and …, 2012 - Elsevier
… on cis-3-hexen-1-ol (green/grassy) and the questions explored were: (1) does varying sensitivity to the odor of cis-3-hexen-1-ol … to the odor of cis-3-hexen-1-ol impact self-reported food …
Number of citations: 16 www.sciencedirect.com
R Atkinson, J Arey, SM Aschmann… - … Journal of Chemical …, 1995 - Wiley Online Library
Rate constants for the gas‐phase reactions of the four oxygenated biogenic organic compounds cis‐3‐hexen‐1‐ol, cis‐3‐hexenylacetate, trans‐2‐hexenal, and linalool with OH radicals…
Number of citations: 191 onlinelibrary.wiley.com
D Shi, J Liu, Y Wang, L Xu, T Guo, B Jia… - Atmospheric Environment, 2022 - Elsevier
Cis-3-Hexen-1-ol (cis-HXO) is an important green leaf volatile (GLV), and its photochemical oxidation is an important pathway to generate secondary organic aerosol (SOA). In this study…
Number of citations: 2 www.sciencedirect.com
JF McRae, JD Mainland, SR Jaeger… - Chemical …, 2012 - academic.oup.com
… detect the flavor compound cis-3-hexen-1-ol. This compound is … We tested these for association with cis-3-hexen-1-ol … receptors that could respond to cis-3-hexen-1-ol, including OR2J3. …
Number of citations: 124 academic.oup.com
SM Aschmann, Y Shu, J Arey, R Atkinson - Atmospheric Environment, 1997 - Elsevier
… In this work, we have carried out more extensive studies of the products formed from the gas-phase reactions of OH radicals and 03 with cis-3-hexen-1ol, including analyses of the …
Number of citations: 55 www.sciencedirect.com
RT Dahill Jr - Journal of Chemical and Engineering Data, 1972 - ACS Publications
The m-3-Hexen-l-ol, commonly known as leaf alcohol, is a naturally occurring substance with a delicate green odor. Many syntheses of this alcoholhave been recorded (1) but only the …
Number of citations: 4 pubs.acs.org
WD Chiang, SW Chang, CJ Shieh - Process Biochemistry, 2003 - Elsevier
… IM-77) to catalyze the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. … (0.02–0.1 BAUN), substrate molar ratio of triacetin to cis-3-hexen-1-ol (1:1 to 3:1), and added …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.